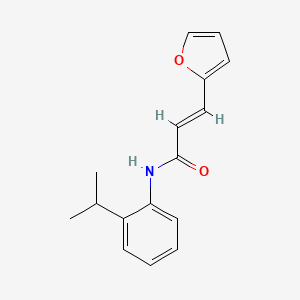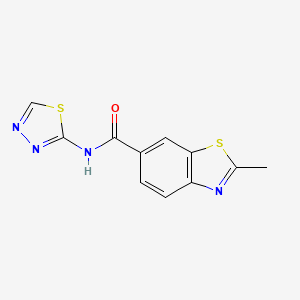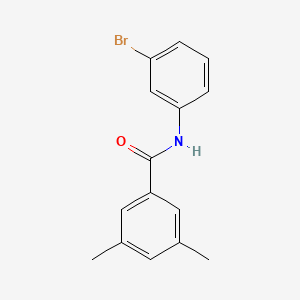
N-(3-bromophenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3,5-dimethylbenzamide, also known as BDMC, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research. BDMC has been shown to exhibit promising anticancer properties, making it a potential candidate for the development of new cancer therapies. In
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide is not fully understood. However, it is believed that N-(3-bromophenyl)-3,5-dimethylbenzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Additionally, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit anti-inflammatory and antioxidant effects. N-(3-bromophenyl)-3,5-dimethylbenzamide has also been shown to modulate the expression of several key genes involved in cancer cell growth and survival, including p53, Bcl-2, and p21.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its potential as a new anticancer therapy. N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to exhibit promising cytotoxic effects against a variety of cancer cell lines, making it a potential candidate for further development as a cancer treatment. However, one limitation of using N-(3-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-3,5-dimethylbenzamide. One area of interest is the development of new formulations of N-(3-bromophenyl)-3,5-dimethylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide and identify its molecular targets. Finally, there is a need for in vivo studies to determine the efficacy and safety of N-(3-bromophenyl)-3,5-dimethylbenzamide as a potential cancer therapy.
Synthesemethoden
N-(3-bromophenyl)-3,5-dimethylbenzamide can be synthesized using a variety of methods. One common method involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This is then reacted with 3-bromoaniline to form N-(3-bromophenyl)-3,5-dimethylbenzamide. Another method involves the reaction of 3,5-dimethylbenzoic acid with phosphorus pentachloride to form 3,5-dimethylbenzoyl chloride, which is then reacted with 3-bromoaniline to form N-(3-bromophenyl)-3,5-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3,5-dimethylbenzamide has been the subject of numerous scientific studies due to its potential anticancer properties. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(3-bromophenyl)-3,5-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIJWYGTMQWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)


![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)
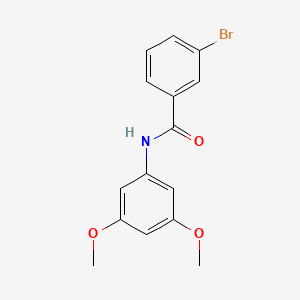
![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)
![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)
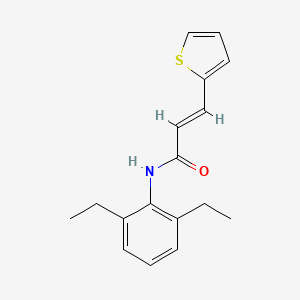
![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)
